molecular formula C22H28ClN5O4 B2965111 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941874-24-4

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2965111
M. Wt: 461.95
InChI Key: IFGSHCXBLYVACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28ClN5O4 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study highlighted new 8-aminoalkyl derivatives of purine-2,6-dione, showcasing their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with anxiolytic and antidepressant properties. This class of compounds was designed to explore the psychotropic potential by varying the substituents at the 7th position of purine-2,6-dione, aiming to create ligands that exhibit selective affinity towards these serotonin receptors, which play crucial roles in mood regulation and anxiety disorders (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Structural Modification

Research on the synthesis of condensed sulfur-containing pyridine systems explored the construction of complex heterocyclic systems by engaging in cascade reactions. This involves the synthesis of pyrido-thieno-diazepino-purine dione derivatives, showcasing a methodology for developing novel heterocycles with potential for varied biological activities. Such synthetic strategies are instrumental in creating libraries of compounds for further pharmacological screening (Dotsenko et al., 2012).

Antioxidant and DNA Cleavage Activity

A study on the microwave-assisted synthesis of coumarin-purine hybrids evaluated the antioxidant activity and DNA cleavage potential of these compounds. This research underscores the importance of integrating purine structures with other bioactive moieties like coumarin to enhance their pharmacological profiles, particularly in oxidative stress-related conditions and genetic material interactions (Mangasuli et al., 2019).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O4/c1-14-8-10-27(11-9-14)21-24-19-18(20(30)26(3)22(31)25(19)2)28(21)12-16(29)13-32-17-6-4-15(23)5-7-17/h4-7,14,16,29H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGSHCXBLYVACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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